

Application Note: Fmoc-Protection of Azocane-2-Carboxylic Acid Hydrochloride

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Compound of Interest

Compound Name:	<i>Azocane-2-carboxylic acid hydrochloride</i>
CAS No.:	<i>1803565-99-2</i>
Cat. No.:	<i>B1529020</i>

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Introduction & Strategic Context

Azocane-2-carboxylic acid is an eight-membered saturated nitrogen heterocycle. As a homologue of pipecolic acid, it serves as a conformationally constrained amino acid critical for synthesizing peptidomimetics with enhanced proteolytic stability and target affinity. Commercially, it is frequently supplied as a hydrochloride salt (CAS: 1803565-99-2) (1). To successfully incorporate this non-canonical amino acid into Solid-Phase Peptide Synthesis (SPPS), the secondary amine must be temporarily masked using the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group (1)[1].

Mechanistic Rationale & Reagent Selection

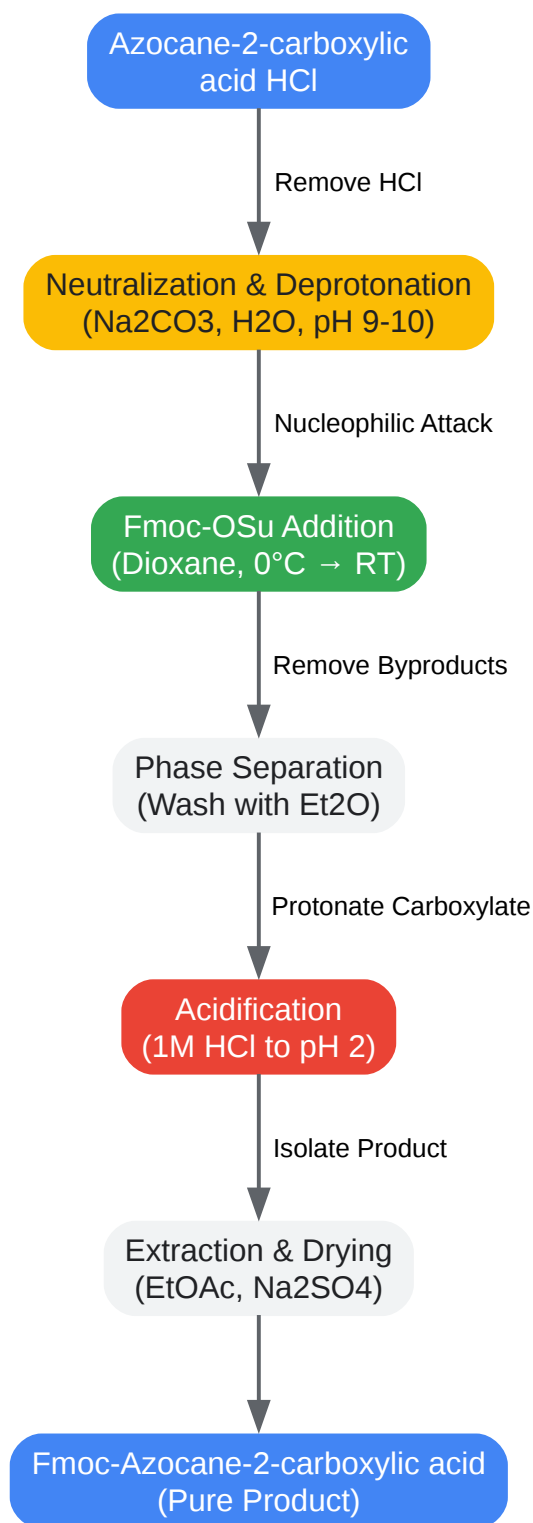
The installation of the Fmoc group relies on the nucleophilic attack of the secondary amine onto an electrophilic Fmoc donor (2)[2].

- Fmoc-OSu vs. Fmoc-Cl: While Fmoc-Cl is highly reactive, it is prone to moisture degradation and can promote the formation of Fmoc-dipeptide byproducts via mixed anhydride intermediates. 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) is selected as the

optimal reagent because it is milder, highly chemoselective, and minimizes oligomerization (2)[2].

- **Base Stoichiometry (The Causality of Equivalents):** Because the substrate is a hydrochloride salt, precisely controlled basicity is required. One equivalent of sodium carbonate (Na_2CO_3) is immediately consumed to neutralize the HCl salt. An additional 1.5 equivalents are required to deprotonate the carboxylic acid (ensuring aqueous solubility) and to maintain the amine in its unprotonated, nucleophilic state (pH ~9-10) (3)[3].
- **Solvent System:** A biphasic or mixed solvent system (Water/1,4-Dioxane) is critical. Water dissolves the amino acid salt and the inorganic base, while 1,4-dioxane solvates the lipophilic Fmoc-OSu, allowing the reaction to proceed efficiently at the solvent interface (3) [3].

Workflow & Logical Relationships



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Fig 1: Logical workflow for the Fmoc-protection of **azocane-2-carboxylic acid hydrochloride**.

Quantitative Data & Stoichiometry

Reagent	MW (g/mol)	Equivalents	Mass / Volume	Function
Azocane-2-carboxylic acid HCl	193.67	1.00	1.94 g (10 mmol)	Substrate
Sodium Carbonate (Na ₂ CO ₃)	105.99	2.50	2.65 g (25 mmol)	Base / Buffer
Fmoc-OSu	337.33	1.10	3.71 g (11 mmol)	Fmoc Donor
Deionized Water	18.02	-	20 mL	Aqueous Solvent
1,4-Dioxane	88.11	-	20 mL	Organic Solvent

Experimental Protocol

Step 1: Substrate Preparation and Neutralization

- Equip a 100 mL round-bottom flask with a magnetic stir bar.
- Dissolve 2.65 g of Na₂CO₃ in 20 mL of deionized water.
- Slowly add 1.94 g of **Azocane-2-carboxylic acid hydrochloride** to the basic solution. Stir until completely dissolved. Note: Effervescence may occur as the HCl is neutralized.
- Cool the reaction mixture to 0–5 °C using an ice-water bath (3)[3].

Step 2: Fmoc Coupling 5. Dissolve 3.71 g of Fmoc-OSu in 20 mL of 1,4-dioxane. 6. Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 15 minutes via an addition funnel, maintaining the temperature at 0 °C. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours (3)[3].

Step 3: Workup and Purification 8. Dilute the reaction mixture with an additional 30 mL of water. 9. Transfer to a separatory funnel and wash the aqueous layer with Diethyl Ether (2×30 mL). Causality: This step is critical to extract unreacted Fmoc-OSu and any neutral organic byproducts (e.g., dibenzofulvene), while the product remains in the aqueous layer as a water-

soluble sodium carboxylate (3)[3]. 10. Transfer the washed aqueous layer to an Erlenmeyer flask and cool to 0 °C. 11. Carefully acidify the aqueous layer to pH 1–2 by dropwise addition of 1M HCl. Causality: Acidification protonates the carboxylate, rendering the Fmoc-protected amino acid highly lipophilic and insoluble in water (3)[3]. 12. Extract the resulting milky suspension with Ethyl Acetate (EtOAc) (3×40 mL). 13. Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. 14. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude Fmoc-Azocane-2-carboxylic acid. Purify via flash column chromatography if necessary.

Self-Validating System & Analytical Verification

To ensure the integrity of the protocol, the following validation checks must be integrated into the workflow:

- In-Process pH Monitoring: The pH must remain ≥ 9 during the coupling phase. If the pH drops below 8, the secondary amine will protonate, stalling the nucleophilic attack.
- TLC Verification: Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexanes 1:1 with 1% Acetic Acid). The starting material is UV-inactive, whereas the Fmoc-protected product is strongly UV-active at 254 nm due to the fluorenyl chromophore (1)[1].
- Kaiser (Ninhydrin) Test: Perform a Kaiser test on the aqueous phase before acidification. A negative result (pale yellow) confirms the complete consumption of the secondary amine. A positive result (blue/purple) indicates incomplete protection.
- LC-MS Confirmation: The final product should be analyzed via LC-MS. Look for the $[M+H]^+$ peak corresponding to the expected mass of Fmoc-Azocane-2-carboxylic acid (C₂₃H₂₅NO₄ , Exact Mass: 379.18).

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Sources

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